4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-6,7-dihydro-5H-tetrazolo[1,5-a]pyrimidine
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Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Transition metal-catalyzed reactions have been used for the synthesis of pyrimidines . The effect of different catalysts on the selectivity/yields of pyrimidines and catalyst recyclability are described .Molecular Structure Analysis
Pyrimidine is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3 . It is an integral part of numerous well-known biological molecules, such as cytosine, uracil, thymine, thiamine (vitamin B1), among others .Chemical Reactions Analysis
Pyrimidines are obtained, as a rule, by cyclo-condensation of 3-amino-1,2,4-triazoles with 1,3-biselectro-philic three-carbon reagents . The reaction of β-carbonyl-substituted 1H-benzo[f]chromenes with 3-amino-1,2,4-triazoles provides a new avenue for the preparation of [1,2,4]triazolo[1,5-a]pyrimidines .Physical and Chemical Properties Analysis
Pyrimidines are known to display a wide array of biological and pharmacological activities, including antimicrobial, anticancer, antifungal, antiviral, as well as many others .Mechanism of Action
Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Future Directions
Properties
IUPAC Name |
4-(5-fluorosulfonyloxypyridine-3-carbonyl)-6,7-dihydro-5H-tetrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN6O4S/c11-22(19,20)21-8-4-7(5-12-6-8)9(18)16-2-1-3-17-10(16)13-14-15-17/h4-6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVJKTVKQLJACQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=NN=NN2C1)C(=O)C3=CC(=CN=C3)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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